molecular formula C6H14N2 B13113158 (R)-N-Methylpiperidin-3-amine

(R)-N-Methylpiperidin-3-amine

Cat. No.: B13113158
M. Wt: 114.19 g/mol
InChI Key: LJAXTAOSOVPBQH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Piperidine (B6355638) Derivatives in Modern Chemical Science

Chiral piperidine scaffolds are crucial structural motifs found in a vast array of pharmaceuticals and biologically active compounds. thieme-connect.comthieme-connect.comresearchgate.net Their prevalence stems from their ability to confer favorable physicochemical and pharmacokinetic properties to drug molecules. The introduction of a chiral center within the piperidine ring can significantly influence a molecule's drug-like properties, including its potency, selectivity, and metabolic stability. thieme-connect.comresearchgate.net

The piperidine ring itself offers a blend of hydrophilic and lipophilic characteristics. thieme-connect.com The strategic placement of substituents and the introduction of chirality can fine-tune these properties, enhancing interactions with biological targets. thieme-connect.comresearchgate.net This has led to the widespread incorporation of chiral piperidine derivatives in drug discovery programs aimed at developing novel therapeutics. thieme-connect.comthieme-connect.com Specifically, these scaffolds have been shown to modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and in some cases, reduce cardiac toxicity. thieme-connect.comresearchgate.net

Historical Development of Stereoselective Approaches to (R)-N-Methylpiperidin-3-amine and Related Chiral Amines

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic chemistry, driven by their importance as building blocks for pharmaceuticals and other fine chemicals. acs.org Historically, methods for obtaining chiral amines often relied on the resolution of racemic mixtures, a process that is inherently inefficient. acs.org Consequently, significant research has been dedicated to the development of stereoselective synthetic methods.

A variety of strategies have emerged for the asymmetric synthesis of chiral amines, including:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral substrates like imines, enamines, and N-heteroaromatic compounds has become a powerful tool for producing chiral amines with high enantioselectivity. acs.org This field has seen rapid advancement with the development of novel chiral ligands, particularly those based on phosphorus. acs.org

Reductive Amination: The reductive amination of ketones is another widely used method. One specific synthesis of this compound involves the reaction of (R)-tert-butyl piperidin-3-ylcarbamate with formaldehyde (B43269), followed by reduction with sodium cyanoborohydride and subsequent deprotection. chemicalbook.com

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. acs.org

Chiral Auxiliaries: The use of removable chiral auxiliaries allows for the diastereoselective transformation of prochiral substrates, which can then be cleaved to afford the desired enantiomerically enriched amine. thieme-connect.com

A documented synthesis of this compound involves the treatment of (R)-tert-butyl piperidin-3-ylcarbamate with formaldehyde and sodium cyanoborohydride. The resulting N-methylated intermediate is then deprotected using hydrochloric acid in dioxane to yield the final product. chemicalbook.com

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

PropertyValueSource
This compound
Molecular FormulaC6H14N2 chemblink.com
Molecular Weight114.19 g/mol chemblink.com
Density0.912±0.06 g/cm³ chemblink.com
Boiling Point136.5±8.0 °C chemblink.com
Flash Point37.1±13.6 °C chemblink.com
This compound Dihydrochloride
Molecular FormulaC6H16Cl2N2 nih.gov
Molecular Weight187.11 g/mol nih.gov

Current Research Frontiers and Unaddressed Challenges in this compound Chemistry

Current research involving this compound and related chiral piperidines is focused on several key areas. One significant frontier is their application as building blocks in the synthesis of complex, biologically active molecules. For instance, this compound has been utilized in the development of potent enzyme inhibitors. acs.org

A recent study explored the design of novel analogues of the cancer drug cabozantinib, where a methylpiperidin-3-yl group was incorporated as a bioisostere for a phenyl ring. frontiersin.org This modification aimed to improve the drug's properties and overcome resistance. frontiersin.org

Challenges in the field include the development of more efficient, scalable, and sustainable synthetic routes to enantiomerically pure piperidine derivatives. bohrium.com While significant progress has been made, the need for expensive catalysts or harsh reaction conditions can limit the large-scale applicability of some methods. googleapis.com Future research will likely focus on the discovery of novel catalytic systems, including those based on earth-abundant metals and organocatalysts, to address these challenges. Furthermore, a deeper understanding of the structure-activity relationships of piperidine-containing molecules will continue to drive the design of new and improved therapeutic agents. thieme-connect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(3R)-N-methylpiperidin-3-amine

InChI

InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1

InChI Key

LJAXTAOSOVPBQH-ZCFIWIBFSA-N

Isomeric SMILES

CN[C@@H]1CCCNC1

Canonical SMILES

CNC1CCCNC1

Origin of Product

United States

Methodologies for the Enantioselective Synthesis of R N Methylpiperidin 3 Amine

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to its high selectivity and environmentally benign reaction conditions. thieme-connect.com Enzymes such as ketoreductases and transaminases are pivotal in these transformations.

The enantioselective bioreduction of N-methyl-3-piperidone, a prochiral ketone, presents a direct route to chiral N-methyl-3-hydroxypiperidine, a precursor to the target amine. Ketoreductases (KREDs) are instrumental in this approach, catalyzing the stereoselective reduction of the carbonyl group. nih.gov The choice of ketoreductase is crucial for achieving high enantiomeric excess (ee) of the desired (S)- or (R)-alcohol. For instance, the bioreduction of N-Boc-3-piperidone using Daucus carota has been reported to yield (S)-N-Boc-3-hydroxypiperidine with good stereoselectivity. acs.org Subsequent chemical steps would then be required to convert the hydroxyl group to the amine. The efficiency of these bioreductions can be enhanced by using whole-cell systems that co-express the ketoreductase and a cofactor regeneration enzyme, such as glucose dehydrogenase (GDH), thus avoiding the need for expensive external cofactors. oup.com

Table 1: Examples of Bioreduction of Piperidone Precursors

Precursor Biocatalyst Product Enantiomeric Excess (ee) Reference
N-Boc-3-piperidone Daucus carota (S)-N-Boc-3-hydroxypiperidine 95% acs.org
N-Boc-3-piperidone Recombinant E. coli co-expressing KRED and GDH (S)-N-Boc-3-hydroxypiperidine >99% oup.com
3-Quinuclidinone m-combi-CLEAs of KRED/GDH (R)-3-Quinuclidinol 100% nih.gov

Transaminases (TAs), particularly ω-transaminases, are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netukri.org These enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine, to a ketone acceptor. The synthesis of (R)-3-amino-1-Boc-piperidine, a closely related analog, has been successfully achieved with high yield and excellent enantiomeric excess using immobilized ω-transaminases. researchgate.netukri.org The equilibrium of this reversible reaction can be shifted towards the product by using an excess of the amine donor or by removing the ketone byproduct. ukri.org This methodology has been applied in the synthesis of intermediates for dipeptidyl peptidase IV (DPP-IV) inhibitors. ukri.org

A notable strategy involves the transaminase-mediated reaction of a keto ester, which then undergoes spontaneous intramolecular cyclization to form a lactam. This approach has been utilized in the synthesis of the piperidine (B6355638) core of the dual orexin (B13118510) receptor antagonist MK-6096. thieme-connect.com

Table 2: Transaminase-Mediated Synthesis of Piperidine Derivatives

Substrate Transaminase Product Conversion/Yield Enantiomeric Excess (ee) Reference
1-Boc-3-piperidone Immobilized (R)-selective ω-TA (R)-3-Amino-1-Boc-piperidine High Excellent researchgate.netukri.org
Keto diester 36 ω-Transaminase (R)-lactam 35 - Optically pure thieme-connect.com
Morpholine containing ketone 57a (R)-selective TA-025 (R)-amine High >99% rsc.org

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst, is another viable enzymatic strategy. Lipases are commonly employed for the resolution of racemic amines through enantioselective acylation. nih.gov For instance, Candida antarctica lipase (B570770) B (CAL-B) has been shown to be effective in the kinetic resolution of various racemic amines. nih.gov The unreacted (R)- or (S)-amine can be separated from the acylated product, providing access to the desired enantiomer. While this method can achieve high enantiomeric excess, the maximum theoretical yield for the desired enantiomer is 50%. researchgate.net

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation by combining the enzymatic resolution with in situ racemization of the slower-reacting enantiomer. researchgate.net This has been successfully applied to the synthesis of chiral amines, although specific examples for N-Methylpiperidin-3-amine are less common in the reviewed literature.

Asymmetric Catalytic Hydrogenation and Reduction Strategies

Transition metal-catalyzed asymmetric hydrogenation and reductive amination are powerful methods for the synthesis of chiral amines, offering high efficiency and atom economy. oup.com

The asymmetric hydrogenation of unsaturated precursors, such as N-methyl-1,2,3,6-tetrahydropyridine, provides a direct route to the chiral piperidine ring. Rhodium and iridium complexes with chiral phosphine (B1218219) ligands are the most effective catalysts for this transformation. diva-portal.orgclockss.org The hydrogenation of N-acylated tetrahydropyridines, which are cyclic enamides, has been achieved with high enantioselectivity using rhodium catalysts like Rh-TangPhos. nih.gov

Iridium catalysts, often in combination with N,P-ligands, have shown excellent performance in the asymmetric hydrogenation of pyridinium (B92312) salts, which are activated forms of pyridines. acs.orgsioc-journal.cn This strategy allows for the synthesis of a variety of substituted chiral piperidines with high enantioselectivity. researchgate.netukri.org

Table 3: Asymmetric Hydrogenation of Pyridine (B92270) Derivatives

Substrate Catalyst System Product Enantiomeric Excess (ee) Reference
N-Acylated tetrahydropyridine Rh(I)/TangPhos N-Acylated piperidine up to 99% nih.gov
N-Alkyl-2-alkylpyridinium salts Ir/MP²-SEGPHOS 2-Aryl-substituted piperidines High acs.org
N-Benzylpyridinium salts Iridium-catalyzed α-Aryl and α-heteroaryl piperidines up to 99.3:0.7 er sioc-journal.cn

Asymmetric reductive amination (ARA) of a ketone with an amine in the presence of a metal catalyst and a reducing agent is a highly efficient one-step method for synthesizing chiral amines. acs.orgd-nb.info Iridium catalysts are particularly effective for the direct asymmetric reductive amination of ketones, including those that are challenging substrates. nih.gov The use of bulky and tunable phosphoramidite (B1245037) ligands with iridium has enabled the synthesis of a wide range of chiral amines with high enantioselectivity. researchgate.net

While direct ARA of N-methyl-3-piperidone with an amine source to directly yield (R)-N-Methylpiperidin-3-amine is a conceptually straightforward approach, the literature more frequently describes the reductive amination of other ketones to produce various chiral amines. nih.gov The principles, however, are directly applicable. The reaction involves the in situ formation of an imine or enamine intermediate from the ketone and amine, followed by asymmetric reduction catalyzed by the chiral metal complex. acs.org

Chiral Resolution Techniques

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds. This approach begins with the synthesis of a racemic mixture of N-Methylpiperidin-3-amine, followed by the separation of the desired (R)-enantiomer.

Diastereomeric Salt Formation with Chiral Acids

A widely employed method for resolving racemic amines is the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org In the case of N-Methylpiperidin-3-amine, a chiral acid is used to react with the racemic amine base. This reaction creates a mixture of two diastereomeric salts, ((R)-amine·(chiral acid) and (S)-amine·(chiral acid)), which possess different physical properties, such as solubility. libretexts.org

This difference in solubility allows for the separation of the diastereomers through fractional crystallization. wikipedia.org One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. wikipedia.org After separation, the desired enantiomer is recovered by treating the diastereomeric salt with a base to neutralize the acid. A variety of chiral acids, such as tartaric acid and camphorsulfonic acid, can be utilized for this purpose. wikipedia.orglibretexts.org The selection of the appropriate chiral acid and solvent system is critical for achieving efficient separation and high enantiomeric purity. wikipedia.org

Table 1: Common Chiral Acids for Resolution of Amines

Chiral AcidChemical Structure
L-(+)-Tartaric acidHOOC-CH(OH)-CH(OH)-COOH
D-(−)-Tartaric acidHOOC-CH(OH)-CH(OH)-COOH
(1S)-(+)-10-Camphorsulfonic acidC₁₀H₁₆O₄S
(1R)-(−)-10-Camphorsulfonic acidC₁₀H₁₆O₄S
(S)-(+)-Mandelic acidC₈H₈O₃
(R)-(−)-Mandelic acidC₈H₈O₃

This table presents examples of commonly used chiral acids for the resolution of racemic amines via diastereomeric salt formation.

Crystallization-Induced Dynamic Resolution for Enhanced Enantiopurity

Crystallization-induced dynamic resolution (CIDR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single enantiomer, thus overcoming the 50% yield limitation of classical resolution. researchgate.net This method combines the selective crystallization of one diastereomer with the in-situ racemization of the undesired enantiomer in the solution phase. nih.gov

For the synthesis of this compound, a chiral resolving agent is used to form diastereomeric salts. Under specific conditions that promote the racemization of the N-Methylpiperidin-3-amine, the less soluble diastereomeric salt containing the (R)-enantiomer crystallizes out of the solution. As the (R)-enantiomer is removed from the equilibrium, the remaining (S)-enantiomer in the solution undergoes racemization to replenish the racemic mixture, which then allows for more of the desired (R)-diastereomer to crystallize. This process continues until, ideally, the entire starting material is converted to the desired enantiomer. researchgate.netnih.gov The success of CIDR depends on finding suitable conditions for both selective crystallization and efficient racemization. nih.gov This technique has been successfully applied to the synthesis of other chiral piperidine derivatives, achieving high diastereomeric excess.

Synthesis from Chiral Pool Precursors

An alternative to chiral resolution is the synthesis of this compound from readily available, enantiomerically pure starting materials, often referred to as the "chiral pool." This approach avoids the need for a resolution step and can be more efficient in terms of atom economy.

Exploiting Natural Amino Acids for Chiral N-Methylpiperidin-3-amine Synthesis

Natural amino acids are excellent chiral starting materials for the synthesis of complex chiral molecules due to their inherent stereochemistry and functional groups. whiterose.ac.uk For the synthesis of this compound, a suitable amino acid with the correct stereochemistry can be chemically transformed through a series of reactions to construct the piperidine ring and introduce the necessary functional groups.

For instance, a synthetic route could start from an appropriate N-protected (R)-amino acid. The synthesis may involve steps such as reduction of the carboxylic acid, cyclization to form the piperidine ring, and subsequent methylation of the amine. nih.gov The use of organometallic chemistry, such as reactions involving organozinc reagents derived from amino acids, has also been explored for the synthesis of chiral piperidines. whiterose.ac.uk

Transformations from Stereodefined Piperidine Scaffolds

Another strategy involves starting with a pre-existing, stereodefined piperidine scaffold. These scaffolds, which already possess the desired stereochemistry at one or more positions, can be chemically modified to yield this compound. The piperidine ring is a common structural motif in many natural products and pharmaceuticals, making a variety of chiral piperidine derivatives accessible. nih.govmdpi.com

For example, a synthesis could commence with a commercially available chiral piperidine derivative, such as (R)-3-hydroxypiperidine or a protected (R)-3-aminopiperidine. chemicalbook.com The synthesis would then involve the N-methylation of the piperidine nitrogen to introduce the methyl group. A common method for this transformation is reductive amination using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride. chemicalbook.com

Table 2: Example of Synthesis from a Stereodefined Piperidine Scaffold

Starting MaterialReagentsProduct
(R)-tert-butyl piperidin-3-ylcarbamate1. Formaldehyde, Sodium cyanoborohydride 2. HClThis compound

This table illustrates a two-step synthesis of this compound starting from a protected (R)-3-aminopiperidine derivative. chemicalbook.com

Emerging Methodologies for this compound Synthesis

The field of enantioselective synthesis is continuously evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, emerging techniques such as catalytic asymmetric synthesis are of significant interest.

Recent advancements have focused on the catalytic enantioselective synthesis of 3-substituted piperidines. snnu.edu.cn One promising approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with dihydropyridines, which can provide access to enantioenriched 3-substituted tetrahydropyridines. snnu.edu.cn These intermediates can then be further transformed into the desired piperidine derivatives.

Furthermore, biocatalysis is emerging as a powerful tool for the synthesis of chiral amines. acs.org The use of enzymes, such as monoamine oxidases in combination with photoredox catalysis, has been demonstrated for the deracemization of cyclic amines to produce enantioenriched products. rsc.org These enzymatic methods offer the potential for highly selective and environmentally friendly synthetic routes. While direct application to this compound may still be under development, these innovative approaches represent the future direction of chiral amine synthesis.

R N Methylpiperidin 3 Amine As a Chiral Building Block in Complex Molecule Synthesis

Stereoselective Incorporation into Nitrogen-Containing Heterocyclic Architectures

The bifunctional nature of (R)-N-Methylpiperidin-3-amine, possessing both a secondary amine within the ring and a primary amine at the chiral center (after N-demethylation or as its precursor), allows for its differential functionalization and subsequent cyclization to form elaborate heterocyclic systems.

While direct examples of the use of this compound in the construction of multicyclic and spirocyclic systems are not extensively documented in readily available literature, the principles of its application can be inferred from established synthetic strategies. For instance, the Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydroisoquinolines and related fused heterocycles, could theoretically be employed. By converting the amino group of a suitable N-protected (R)-3-aminopiperidine derivative to an aminoethyl- or aminopropyl- appendage, subsequent condensation with an aldehyde or ketone could initiate an intramolecular cyclization, leading to the formation of a new ring fused to the piperidine (B6355638) core. The stereochemistry at the C3 position would be expected to influence the facial selectivity of the cyclization, thereby controlling the stereochemical outcome of the newly formed stereocenters in the multicyclic product.

Spirocyclic systems, characterized by two rings sharing a single atom, represent another important class of molecules accessible from this chiral building block. The synthesis of spirocyclic piperidines often involves intramolecular cyclization strategies. For example, an appropriately functionalized derivative of this compound could undergo an intramolecular Mannich reaction or a transition metal-catalyzed cyclization to generate a spirocyclic framework. The inherent chirality of the starting material would be crucial in directing the stereochemical course of these cyclizations, leading to the formation of enantiomerically enriched spirocycles.

Synthetic StrategyPotential Application with this compound DerivativeResulting Architecture
Pictet-Spengler ReactionIntramolecular cyclization of an N-(aminoalkyl) derivativeMulticyclic Fused System
Intramolecular Mannich ReactionCyclization of a derivative bearing an enolizable ketone and an iminium ion precursorSpirocyclic System
Transition Metal-Catalyzed CyclizationIntramolecular coupling of appropriately placed reactive groupsMulticyclic or Spirocyclic System

The synthesis of enantiopure piperidine-fused scaffolds is a significant area where chiral building blocks like this compound are invaluable. These fused systems are prevalent in a variety of biologically active natural products and pharmaceutical agents. One common approach involves the construction of a second ring onto the existing piperidine framework. For example, a derivative of (R)-3-aminopiperidine can be elaborated with a side chain that can undergo an intramolecular cyclization, such as an intramolecular Heck reaction, a ring-closing metathesis, or an intramolecular amination, to form a fused bicyclic system. The stereocenter at C3 plays a critical role in controlling the stereochemistry of the newly formed ring junction, leading to the synthesis of diastereomerically pure products.

Derivatization and Functionalization for Advanced Intermediates

The utility of this compound is greatly expanded through its derivatization and functionalization to create more complex and reactive intermediates.

The two nitrogen atoms of this compound offer opportunities for selective functionalization. The secondary amine within the piperidine ring can be readily acylated, alkylated, or protected with a variety of protecting groups. Similarly, the primary amino group (or its precursor) can be selectively functionalized. The choice of the N-substituent can have a profound impact on the stereochemical outcome of subsequent reactions. For instance, a bulky N-protecting group on the piperidine nitrogen can influence the conformation of the ring and direct the approach of reagents to the C3-amino group or other reactive sites on the ring, thereby enhancing stereochemical control in subsequent transformations. For example, in hydroboration reactions of unsaturated piperidine derivatives, the nature of the N-substituent has been shown to influence the stereoselectivity of the addition to the double bond.

N-FunctionalizationImpact on Stereochemical Control
N-AcylationCan introduce steric bulk, influencing facial selectivity in subsequent reactions.
N-AlkylationCan alter the conformational preference of the piperidine ring, directing the stereochemical outcome of reactions.
N-Protection (e.g., Boc, Cbz)Can be used to control the reactivity of the nitrogen atom and influence the stereochemical course of adjacent reactions.

While the C3 position is pre-functionalized, further regioselective functionalization of the piperidine ring of this compound derivatives can lead to highly substituted and complex intermediates. Directed metalation strategies, where a directing group on the nitrogen or at the C3-position guides a metalating agent to a specific C-H bond, can be employed for the introduction of new substituents at positions C2, C4, or C6. The regioselectivity of these reactions is often dictated by the nature of the directing group, the metalating agent, and the reaction conditions. For example, the use of a removable directing group can allow for the functionalization of a specific position, followed by its removal to reveal the desired substituted piperidine. Such strategies enable the synthesis of a diverse range of advanced intermediates with precise control over the substitution pattern and stereochemistry. nih.govresearchgate.net

Application in Total Synthesis of Natural Products and Related Chiral Frameworks

The piperidine motif is a common feature in a vast number of natural products, particularly alkaloids, many of which exhibit significant biological activity. researchgate.netnih.govd-nb.info While direct total syntheses of natural products explicitly starting from this compound are not prominently reported, the structural motif of 3-(N-methylamino)piperidine is present in several complex natural products and pharmaceuticals. The synthesis of these molecules often involves the construction of the substituted piperidine ring as a key step, and the use of a chiral building block like this compound or its derivatives would be a highly convergent and efficient strategy.

For example, the ghrelin receptor agonist Ulimorelin contains a complex macrocyclic structure appended to a piperidine derivative. wikipedia.orgnih.govspringer.comnih.govmedchemexpress.com The synthesis of such molecules often relies on the coupling of advanced, enantiomerically pure fragments. A chiral 3-aminopiperidine derivative could serve as a key precursor for the piperidine-containing portion of Ulimorelin. Similarly, the fluoroquinolone antibiotic Delafloxacin incorporates a substituted piperidine moiety. newdrugapprovals.orggoogle.comgoogle.com The development of efficient synthetic routes to such pharmaceuticals could potentially benefit from the use of readily available chiral building blocks like this compound.

The application of this compound and its derivatives in the total synthesis of alkaloids remains an area of significant potential. Many piperidine alkaloids possess complex stereochemical arrangements, and the use of a chiral starting material can significantly simplify the synthetic challenge. By leveraging the inherent chirality of this compound, synthetic chemists can devise more efficient and stereoselective routes to a wide range of biologically important natural products.

Strategic Use in Alkaloid Synthesis

While specific examples of the direct incorporation of this compound into the total synthesis of a named alkaloid are not extensively detailed in publicly available literature, the strategic importance of the chiral N-methylpiperidine motif is well-established in the synthesis of various alkaloid families. This structural unit is a common feature in numerous piperidine alkaloids, and its enantioselective synthesis is a key challenge that chemists address, often by constructing the chiral center during the synthesis.

The use of a pre-formed chiral building block like this compound offers a more direct and efficient route to these complex targets. For instance, in the broader context of alkaloid synthesis, the N-methylation of piperidine-like precursors is a critical step in the biosynthesis and chemical synthesis of various alkaloids. A relevant example is the synthesis of derivatives of norbelladine (B1215549), a precursor to the Amaryllidaceae alkaloids mdpi.com. The synthesis of N-methylated norbelladine derivatives involves the introduction of a methyl group onto the nitrogen of a piperidine-like structure, highlighting the importance of this functional group in modulating biological activity mdpi.com.

The strategic advantage of using a building block like this compound lies in its ability to introduce a key chiral center and a functional handle (the amino group) in a single, efficient step. This approach can significantly shorten synthetic sequences and avoid challenging stereoselective transformations later in the synthesis.

Table 1: Key Reactions in the Synthesis of Chiral Piperidine Alkaloid Precursors

Reaction TypeStarting Material ExampleReagent/CatalystProduct FeatureRelevance to this compound
Reductive AminationPiperidone derivativeChiral amine, reducing agentEnantioselective formation of C-N bondEstablishes the chiral center at C3
N-MethylationSecondary amine piperidine precursorFormaldehyde (B43269), NaBH₄Introduction of the N-methyl groupForms the N-methylpiperidine core
Pictet-Spengler ReactionTryptamine derivativeAldehyde/KetoneConstruction of tetracyclic indole (B1671886) alkaloidsA common strategy in alkaloid synthesis where a chiral amine can induce stereoselectivity
Aza-Michael Additionα,β-Unsaturated esterChiral amineAsymmetric formation of a C-N bondA method to introduce the chiral amino functionality

Preparation of Enantiopure Analogs for Mechanistic Studies

The preparation of enantiopure analogs of bioactive molecules is fundamental for conducting detailed mechanistic studies and for establishing robust Structure-Activity Relationships (SAR). The use of this compound and its enantiomer allows for the synthesis of pairs of diastereomeric or enantiomeric final compounds. Comparing the biological activities of these stereoisomers provides invaluable insight into the specific molecular interactions between a drug and its biological target, such as a receptor or enzyme.

In the development of new therapeutics, particularly in areas like analgesics, the stereochemistry of the piperidine ring and its substituents plays a pivotal role in determining both potency and selectivity journalagent.com. SAR studies on N-methyl piperidine derivatives have shown that even minor structural modifications can lead to significant changes in biological activity journalagent.com.

For a hypothetical mechanistic study of a novel kinase inhibitor containing the N-methylpiperidin-3-amine scaffold, a series of enantiopure analogs would be synthesized. By systematically varying the substituents on the piperidine ring and evaluating the biological activity of each enantiomer, researchers can map the pharmacophore and understand the key interactions driving efficacy.

The synthesis of these analogs would typically involve coupling the chiral building block, this compound or its (S)-enantiomer, with other key fragments of the target molecule. The resulting enantiopure compounds are then subjected to a battery of biological assays to determine their potency, selectivity, and mechanism of action.

Table 2: Hypothetical SAR Data for Enantiopure Kinase Inhibitor Analogs

Compound IDStereochemistryR¹ GroupR² GroupKinase Inhibition IC₅₀ (nM)
1a (R)HPhenyl50
1b (S)HPhenyl850
2a (R)MethylPhenyl25
2b (S)MethylPhenyl600
3a (R)H4-Fluorophenyl15
3b (S)H4-Fluorophenyl450
4a (R)HThiophene120
4b (S)HThiophene>1000

This table presents hypothetical data for illustrative purposes.

The data in the hypothetical table above would suggest that the (R)-enantiomer is significantly more active than the (S)-enantiomer, indicating a specific stereochemical requirement for binding to the kinase. Furthermore, the introduction of a fluorine atom on the phenyl ring (Compound 3a) enhances potency, providing a clear direction for further lead optimization. Such studies, enabled by the availability of enantiopure building blocks like this compound, are critical for the rational design of new and more effective medicines.

Advanced Applications of R N Methylpiperidin 3 Amine in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Derived from (R)-N-Methylpiperidin-3-amine

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The structure of this compound is particularly amenable to modification for the creation of bidentate and polydentate ligands that can coordinate with transition metals to form highly effective and selective catalysts.

Chiral N,P- and N,N-ligands are prominent classes of ligands in asymmetric transition metal catalysis, valued for their ability to create a well-defined and rigid chiral environment around a metal center. The this compound framework can be readily functionalized to incorporate phosphine (B1218219) (P) or additional nitrogen (N) donors.

N,P-Ligands: The primary amine of this compound can be derivatized to introduce a phosphine moiety. For instance, reaction with a chlorophosphine, such as chlorodiphenylphosphine, would yield a chiral aminophosphine (B1255530) ligand. These P,N-ligands combine the properties of a "hard" nitrogen donor and a "soft" phosphorus donor with π-acceptor capabilities, which can stabilize various oxidation states of transition metals. The synthesis of such ligands often involves the reaction of the chiral amine with the corresponding phosphine chloride. The resulting ligands can then be complexed with transition metals like palladium, rhodium, or iridium to catalyze a range of asymmetric transformations.

N,N-Ligands: C₂-symmetric chiral N,N'-dioxide ligands have been shown to be effective in a variety of asymmetric reactions. These can be synthesized from readily available amino acids and amines nih.gov. The diamine structure of this compound provides a foundation for creating bidentate N,N-ligands. The primary amine can be reacted with various electrophiles to introduce a second coordinating nitrogen atom, often as part of a larger heterocyclic system. For example, condensation with a chiral aldehyde or ketone could lead to the formation of a chiral imine, which can then be reduced to a secondary amine, creating a chiral diamine ligand. Alternatively, reaction with dicarbonyl compounds can lead to the formation of macrocyclic ligands. These N,N-ligands are particularly effective in copper- and palladium-catalyzed reactions.

Below is a table summarizing potential N,P- and N,N-ligands derived from this compound and their potential applications in transition metal catalysis.

Ligand TypeGeneral StructurePotential Metal ComplexesPotential Catalytic Applications
N,P-Ligand A phosphine group attached to the exocyclic nitrogen.Pd, Rh, IrAsymmetric hydrogenation, allylic alkylation, cross-coupling reactions.
N,N-Ligand A second nitrogen donor introduced via the exocyclic amine.Cu, Pd, RuAsymmetric cyclopropanation, Diels-Alder reactions, aziridination.

The creation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be N, O, S, etc.) bonds with high enantioselectivity is a central goal of synthetic organic chemistry. Ligands derived from this compound can provide the necessary chiral environment to control the stereochemical outcome of these reactions.

For C-C Bond Formation: Chiral piperidine (B6355638) scaffolds have been utilized in ligands for enantioselective C-C bond-forming reactions. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been employed for the synthesis of 3-substituted piperidines from arylboronic acids and pyridine (B92270) derivatives, demonstrating the utility of chiral ligands in controlling the stereochemistry of C-C bond formation involving a piperidine ring rsc.org. Ligands derived from this compound can be designed to participate in similar transformations, such as asymmetric Suzuki-Miyaura, Heck, and aldol (B89426) reactions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the nitrogen and phosphorus (for N,P-ligands) atoms to optimize reactivity and enantioselectivity. A nickel-catalyzed modular C-C coupling has been developed for the synthesis of chiral N-alkylindoles, showcasing the potential for forming C-C bonds with high enantiomeric excess nih.gov.

For C-X Bond Formation: The formation of C-X bonds is crucial for the synthesis of many pharmaceuticals and natural products. Chiral ligands play a key role in the enantioselective introduction of heteroatoms. Copper-catalyzed enantioselective cyclizative aminoboration has been used for the synthesis of chiral 2,3-cis-disubstituted piperidines, highlighting a method for C-N bond formation with excellent enantioselectivity rsc.org. Ligands derived from this compound could be applied in similar copper- or palladium-catalyzed reactions, such as asymmetric amination, etherification, and thioetherification reactions.

The table below provides examples of enantioselective bond formations that could potentially be catalyzed by transition metal complexes bearing ligands derived from this compound.

Bond FormationReaction TypePotential Catalyst SystemExpected Outcome
C-C Asymmetric Suzuki-Miyaura CouplingPd complex with a chiral N,P-ligandEnantioselective formation of a C-C bond between an aryl group and a substrate.
C-C Asymmetric Aldol ReactionCu complex with a chiral N,N-ligandEnantioselective synthesis of β-hydroxy carbonyl compounds.
C-N Asymmetric Allylic AminationPd complex with a chiral N,N-ligandEnantioselective introduction of an amine to an allylic substrate.
C-O Asymmetric EtherificationCu complex with a chiral N,P-ligandEnantioselective formation of a C-O bond.

This compound in Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The chiral amine functionality of this compound makes it a promising candidate for use as an organocatalyst, particularly in reactions that proceed through enamine or iminium ion intermediates.

Enamine catalysis is a mode of activation where a chiral secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles in an enantioselective manner. While proline and its derivatives are the most well-known enamine catalysts, other chiral amines, including those with a piperidine scaffold, have also been explored.

This compound, being a chiral diamine, could potentially act as a catalyst in enamine-mediated reactions. The primary amine could be converted to a secondary amine through N-alkylation to facilitate enamine formation. The inherent chirality of the piperidine ring would then direct the stereochemical outcome of the subsequent reaction. Potential applications include asymmetric aldol reactions, Michael additions, and α-functionalization of aldehydes and ketones. For instance, in an asymmetric Michael addition, the enamine formed from a ketone and a catalyst derived from this compound would add to an α,β-unsaturated carbonyl compound, with the chiral catalyst controlling the facial selectivity of the attack.

The catalytic cycle of an amine-catalyzed reaction typically involves the formation of an iminium ion or an enamine intermediate. In the case of a catalyst derived from this compound, the secondary amine (after modification of the primary amine) would react with a carbonyl substrate to form a chiral enamine. The stereoselectivity of the subsequent reaction is dictated by the conformation of this enamine intermediate, which is influenced by the rigid piperidine ring and the stereocenter at the 3-position.

Computational studies on piperidine-catalyzed reactions have provided insights into the transition states and reaction mechanisms rsc.orgresearchgate.net. For example, in a [3+2] cycloaddition reaction, the piperidine catalyst was shown to proceed through an iminium intermediate, lowering the activation barrier compared to the uncatalyzed reaction rsc.org. The stereochemical outcome is determined by the facial selectivity of the nucleophilic attack on the enamine or the electrophilic attack on the iminium ion, which is controlled by the steric and electronic properties of the catalyst's chiral scaffold. The presence of the N-methyl group on the piperidine ring of this compound would also influence the conformational preferences of the catalytic intermediates, thereby impacting the enantioselectivity of the reaction.

Heterogenization and Immobilization of this compound-Based Catalysts

A significant advantage of catalysis is the ability to use a small amount of catalyst to generate a large amount of product. However, the separation of the catalyst from the reaction mixture can be challenging, especially for homogeneous catalysts. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to this problem, facilitating catalyst recovery and recycling.

Catalysts derived from this compound, both organocatalysts and transition metal complexes with ligands based on this scaffold, can be immobilized on various solid supports. Common supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers such as polystyrene ewha.ac.kracs.org.

Methods of Immobilization:

Covalent Attachment: The catalyst or ligand can be chemically bonded to the support. The primary amine of this compound provides a convenient handle for covalent attachment. For example, it can be reacted with a functionalized support containing electrophilic groups like chloromethyl or isocyanate groups.

Non-covalent Immobilization: This can involve physical adsorption, ion-exchange, or encapsulation of the catalyst within the pores of the support material.

The performance of the heterogenized catalyst can be influenced by the nature of the support and the linker used for immobilization rsc.org. It is crucial to design the immobilized catalyst in a way that the active site remains accessible to the reactants and its chiral environment is not compromised. Successful heterogenization allows for the use of these advanced catalysts in continuous flow reactors, which can offer significant advantages in terms of efficiency and scalability for industrial applications acs.org.

Supported Catalytic Systems for Enhanced Recoverability

There is no available research in the public domain detailing the immobilization of catalysts derived from this compound onto solid supports. The scientific community has explored various methods for creating heterogeneous catalysts to improve their recoverability and reusability, a key principle in green chemistry. umontreal.ca Techniques often involve anchoring a homogeneous catalyst to an insoluble support, such as a polymer, silica, or magnetic nanoparticles. thieme-connect.deuni-regensburg.de This approach simplifies the purification process and reduces catalyst waste. However, no studies have been published that specifically apply these techniques to this compound for the purpose of asymmetric catalysis.

Flow Chemistry Applications with Immobilized Catalysts

Consistent with the lack of information on supported systems, there are no documented instances of immobilized this compound catalysts being used in continuous flow reactors. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for automation and scalability. organic-chemistry.org The use of packed-bed reactors containing immobilized catalysts is a common strategy in flow chemistry to enable continuous production and easy separation of the product from the catalyst. thieme-connect.de While this is a vibrant area of research for many classes of catalysts, its application to this compound has not been reported in the reviewed literature.

Spectroscopic and Computational Investigations into the Reactivity and Stereochemistry of R N Methylpiperidin 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral piperidines, it provides detailed insights into their stereochemistry and dynamic behavior in solution.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. For (R)-N-Methylpiperidin-3-amine, this results in two potential chair conformers, distinguished by the axial or equatorial positions of the N-methyl and amino groups. The conformational preference is influenced by steric and electronic effects.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to make unambiguous stereochemical assignments.

COSY spectra establish proton-proton coupling relationships within the piperidine ring, helping to trace the carbon backbone.

HSQC correlates protons with their directly attached carbon atoms, confirming carbon chemical shifts.

NOESY is particularly crucial for conformational analysis. It detects through-space interactions between protons that are close to each other, irrespective of their bonding connections. For instance, strong NOE cross-peaks between protons in a 1,3-diaxial relationship can confirm a specific chair conformation. The presence or absence of NOEs between the N-methyl protons and specific ring protons can help determine the orientation of the N-methyl group.

Studies on related N-alkylpiperidines have shown that the chemical shifts of the ring carbons, particularly C-2 and C-6, are sensitive to the size and orientation of the N-alkyl substituent researchgate.net. Dynamic NMR studies can also be used to determine the energy barriers for ring inversion and nitrogen inversion processes researchgate.netresearchgate.net.

Determining the enantiomeric excess (e.e.) is vital in asymmetric synthesis. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for this analysis. CSRs are typically lanthanide complexes, such as derivatives of europium or praseodymium, that are themselves chiral libretexts.org.

When a CSR is added to a solution of a chiral analyte like this compound, it forms diastereomeric complexes with the R and S enantiomers. The key principle is that these diastereomeric complexes are no longer mirror images and thus have different NMR spectra libretexts.org. The lanthanide metal in the CSR induces large chemical shift changes (lanthanide-induced shifts, LIS) in the protons of the analyte that are closest to the binding site (the lone pairs on the nitrogen atoms). Because the spatial arrangement of the atoms in the two diastereomeric complexes is different, the magnitude of the induced shift for a given proton will differ between the R and S enantiomers. This results in the separation of signals for the two enantiomers, allowing for their direct integration to determine the enantiomeric ratio and calculate the e.e. libretexts.org.

Chiral Separation and Spectropolarimetric Analysis

Chromatographic and spectropolarimetric methods are fundamental to the analysis and characterization of chiral compounds.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating enantiomers and assessing enantiomeric purity. The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP) mdpi.commdpi.com. CSPs are themselves enantiomerically pure and interact differently with the R and S enantiomers of the analyte, leading to different retention times.

For amines like piperidin-3-amine (B1201142), which lack a strong chromophore for UV detection, a pre-column derivatization step is often employed nih.govresearchgate.net. A study on the separation of piperidin-3-amine enantiomers utilized derivatization with p-toluenesulfonyl chloride to introduce a UV-active group nih.govresearchgate.net. The resulting sulfonamides were then separated on a Chiralpak AD-H column, which is a polysaccharide-based CSP. This method achieved excellent resolution between the two enantiomers, demonstrating its effectiveness for this class of compounds nih.gov. A similar strategy would be applicable for the analysis of this compound.

Table 1: Example HPLC Conditions for Chiral Separation of Piperidin-3-amine Derivatives

Parameter Condition
Column Chiralpak AD-H
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm
Derivatizing Agent p-Toluene sulphonyl chloride (PTSC)
Resolution (Rs) > 4.0

Data derived from a study on piperidin-3-amine enantiomers nih.gov.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light wikipedia.org.

ORD measures the variation of optical rotation as a function of the wavelength of light wikipedia.org. The resulting curve, particularly in the region of an absorption band (an effect known as the Cotton effect), can provide structural information related to the absolute configuration of the molecule nih.gov.

CD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks that are characteristic of the molecule's stereochemistry.

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular structure, stability, and reactivity that can be difficult to obtain through experiment alone cuny.edu. Density Functional Theory (DFT) and ab initio methods are commonly used to study nitrogen-containing heterocycles.

For this compound, computational studies can be used to:

Determine Conformational Preferences: Calculate the relative energies of the different chair and boat conformers to predict the most stable structure in the gas phase or in solution (using solvent models).

Predict Spectroscopic Properties: Calculate NMR chemical shifts, which can aid in the interpretation of experimental spectra. Furthermore, ORD and CD spectra can be simulated to help assign the absolute configuration vt.edu.

Investigate Reactivity: Model reaction pathways, calculate activation energies, and determine transition state structures. This can provide a deeper understanding of the compound's chemical behavior.

A computational study on various amine N-oxides, for instance, used DFT models like B3LYP and M06 to calculate structures and bond dissociation energies, demonstrating the utility of these methods in understanding the energetics of nitrogen-containing compounds mdpi.comresearchgate.net. Such approaches allow for a detailed exploration of the potential energy surface of this compound, providing a theoretical foundation for its observed stereochemistry and reactivity.

Table 2: List of Compounds Mentioned

Compound Name
This compound
(S)-N-Methylpiperidin-3-amine
(R)-piperidin-3-amine
(S)-piperidin-3-amine
p-toluenesulfonyl chloride
Trimethylamine N-oxide

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. bohrium.com It is particularly effective for calculating the optimized geometry and electronic properties of organic molecules.

For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional structure. researchgate.net These calculations determine key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The most stable conformation typically involves the piperidine ring adopting a chair conformation to minimize steric strain. The substituents—the N-methyl group and the 3-amino group—can exist in either axial or equatorial positions, and DFT calculations can determine the relative energies of these different conformers.

Table 1: Representative Geometric Parameters for this compound Calculated by DFT The following data are illustrative, based on typical values for similar aliphatic amine structures, as specific DFT results for this compound are not widely published.

Parameter Description Typical Calculated Value
Bond Lengths
C-N (ring) Average length of carbon-nitrogen bonds within the piperidine ring ~1.47 Å
C-C (ring) Average length of carbon-carbon bonds within the piperidine ring ~1.54 Å
N-CH₃ Length of the bond between the ring nitrogen and the methyl carbon ~1.45 Å
C-NH₂ Length of the bond between the ring carbon and the exocyclic amine ~1.46 Å
Bond Angles
C-N-C (ring) Angle within the piperidine ring at the nitrogen atom ~112°
C-C-C (ring) Average angle within the piperidine ring at the carbon atoms ~111°
Electronic Properties

Transition State Modeling for Stereoselectivity Rationalization

Transition state (TS) theory is a cornerstone of computational reaction dynamics. By locating and characterizing the transition state structure on a potential energy surface, chemists can understand and predict the rates and outcomes of chemical reactions. For reactions involving chiral molecules like this compound, modeling the transition states is crucial for rationalizing stereoselectivity.

When this compound participates in a reaction that creates a new stereocenter, multiple diastereomeric transition states are possible. For example, in an acylation or alkylation reaction at the 3-amino group, the incoming electrophile can approach from two different faces, leading to different product stereoisomers.

Computational methods, particularly DFT, are used to model the geometries and energies of these competing transition states. The activation energy (the energy difference between the reactants and the transition state) for each pathway is calculated. According to the Curtin-Hammett principle, the ratio of the products formed is determined by the difference in the free energies of the transition states. The pathway with the lower activation energy will be faster and thus yield the major product. This approach has been successfully applied to understand the mechanism and selectivity of various organic reactions, such as cycloadditions. researchgate.netmdpi.com By analyzing the steric and electronic interactions within each transition state structure, researchers can explain the origins of the observed stereoselectivity.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT calculations are excellent for finding stationary points (energy minima and transition states) on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and intermolecular interactions in different environments (e.g., in a solvent). mdpi.com

For this compound, MD simulations can map out the various conformations the molecule can adopt. The piperidine ring is flexible and can interconvert between different forms, primarily the low-energy chair conformations and higher-energy boat or twist-boat conformations. rsc.org Furthermore, the N-methyl and 3-amino substituents can be in either equatorial or axial positions.

MD simulations can reveal:

Conformational Populations: The relative abundance of each stable conformer at a given temperature.

Interconversion Pathways: The mechanisms and timescales for switching between different conformers.

Solvent Effects: How interactions with solvent molecules influence the conformational equilibrium.

Intermolecular Interactions: How the molecule interacts with other molecules, which is crucial for understanding its behavior in solution and biological systems.

Studies on similar piperidine systems have shown that the conformational equilibrium is sensitive to the nature and position of substituents. rsc.org

Table 2: Major Conformers of this compound The relative stability of these conformers would be quantified using MD simulations or DFT energy calculations.

Conformer ID Ring Conformation N-Methyl Position 3-Amino Position Expected Relative Stability
1 Chair Equatorial Equatorial Most Stable
2 Chair Equatorial Axial Less Stable
3 Chair Axial Equatorial Less Stable

Quantum Chemical Characterization of Reactivity Descriptors (e.g., HOMO-LUMO, Natural Bond Orbital Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations provide several descriptors that are useful for characterizing the intrinsic reactivity of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized on the lone pairs of the two nitrogen atoms, making them the primary nucleophilic centers. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron distribution in a molecule. researchgate.net It localizes the wavefunction into orbitals that correspond to chemical intuition, such as core orbitals, lone pairs, and bonding/antibonding orbitals. joaquinbarroso.com For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the charge distribution and identifying the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. It also describes intramolecular charge-transfer interactions, such as hyperconjugation, which contribute to the molecule's stability.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It provides a color-coded guide to the charge distribution: regions of negative potential (typically red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, the MEP map would clearly show regions of strong negative potential around the nitrogen atoms of the tertiary amine and the primary amine group, visually confirming them as the most reactive sites for electrophiles.

Table 3: Representative Quantum Chemical Reactivity Descriptors These values are illustrative and depend on the level of theory and basis set used in the calculation.

Descriptor Description Illustrative Value Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 eV Indicates electron-donating ability (nucleophilicity)
ELUMO Energy of the Lowest Unoccupied Molecular Orbital +1.5 eV Indicates electron-accepting ability (electrophilicity)
HOMO-LUMO Gap ELUMO - EHOMO 7.5 eV Large gap suggests high kinetic stability
NBO Charge on N1 Natural charge on the tertiary ring nitrogen -0.6 e High negative charge indicates a nucleophilic site

Computational Studies on Reaction Mechanisms and Kinetic Profiles

By integrating the methods described above, computational chemistry can be used to construct detailed reaction mechanisms and kinetic profiles. For a given reaction of this compound, researchers can map the entire potential energy surface.

This process involves:

Reactant and Product Optimization: Calculating the stable structures and energies of the starting materials and final products.

Transition State Searching: Locating the transition state structure(s) connecting reactants and products.

Intermediate Identification: Finding any local energy minima along the reaction pathway that correspond to reaction intermediates.

Energy Profile Construction: Plotting the energy of the system along the reaction coordinate.

Future Directions and Emerging Research Avenues for R N Methylpiperidin 3 Amine

Development of Sustainable and Green Synthetic Routes for (R)-N-Methylpiperidin-3-amine Production

Traditional synthetic methods for this compound often rely on multi-step processes that may involve hazardous reagents and generate significant waste. For instance, a common route involves the N-methylation of a protected (R)-3-aminopiperidine precursor using reagents like formaldehyde (B43269) and sodium cyanoborohydride, followed by deprotection. chemicalbook.com While effective, this approach is not ideal from a green chemistry perspective.

Future research is geared towards developing more atom-economical and environmentally benign synthetic pathways. rsc.org The principles of green chemistry aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. rasayanjournal.co.in For amine synthesis, this includes the development of catalytic, one-step reactions that produce no waste. innovations-report.com

Key research avenues include:

Biocatalysis: The use of enzymes such as transaminases or imine reductases offers a highly selective and green alternative for installing chiral amine functionalities. mdpi.com Research into enzymes capable of directly converting a suitable piperidinone precursor to this compound could provide a highly efficient and sustainable manufacturing process.

Catalytic Reductive Amination: Replacing stoichiometric reducing agents with catalytic hydrogenation using renewable H₂ gas would significantly improve the environmental profile of the synthesis. The development of novel chiral catalysts for the direct asymmetric reductive amination of a ketone precursor is a primary goal.

Flow Chemistry: Implementing continuous flow processes can enhance safety, improve reaction control, and increase efficiency compared to batch production. This approach can minimize reactor size and energy consumption while allowing for easier scale-up.

Use of Greener Solvents: Investigating the use of bio-based solvents, water, or solvent-free conditions would reduce the environmental impact associated with traditional organic solvents.

Synthetic Strategy Traditional Approach Potential Green Alternative Key Advantages of Green Route
Chiral Introduction Resolution or use of chiral pool starting materialAsymmetric biocatalysis (e.g., transaminase)High enantioselectivity, mild conditions, reduced waste
Reduction Step Stoichiometric hydrides (e.g., NaBH₃CN)Catalytic hydrogenation (H₂)High atom economy, water as the only byproduct
Process Technology Batch synthesisContinuous flow synthesisEnhanced safety, better heat/mass transfer, scalability
Solvents Volatile organic compounds (e.g., Methanol)Water, supercritical CO₂, or solvent-freeReduced environmental impact and health hazards

Exploration of Novel Catalytic Applications Beyond Traditional Organic Transformations

While chiral amines are well-established as organocatalysts for reactions like Michael additions and aldol (B89426) reactions, future research aims to employ this compound in more advanced and unconventional catalytic systems.

Emerging areas of exploration include:

Nano-Aminocatalysis: Amine-rich carbon dots have emerged as novel, recyclable nano-catalytic platforms. units.it Immobilizing this compound or its derivatives onto the surface of carbon dots or other nanomaterials (e.g., silica (B1680970), graphene oxide) could create highly active and reusable heterogeneous catalysts. These nano-catalysts could offer advantages in catalyst separation and recycling, making processes more economical and sustainable.

Photoredox Catalysis: The integration of aminocatalysis with photoredox catalysis allows for novel bond formations under mild, light-driven conditions. The amine can serve as both the chiral-directing group and a component in the redox cycle. Future work could explore the use of this compound derivatives in light-mediated asymmetric transformations.

Metal-Organic Frameworks (MOFs): Incorporating this compound as a chiral ligand or building block into MOFs can create highly ordered, porous catalysts. rsc.org These chiral MOFs could be applied as heterogeneous catalysts for enantioselective synthesis, separations, and sensing, benefiting from the synergistic effects of the defined pore environment and the chiral amine functionality. rsc.org

Integration of this compound Derivatives into Advanced Materials Science

The unique chiral structure of this compound makes it an attractive building block for the development of advanced functional materials with tailored properties.

Potential research directions in materials science are:

Chiral Polymers and Dendrimers: Using derivatives of this compound as monomers for polymerization can lead to the creation of chiral polymers. These materials could have applications in chiral chromatography as stationary phases for enantiomeric separations, as well as in chiroptical materials with unique light-polarizing properties.

Chiral Sensors: The amine functionality can be used to anchor the molecule to sensor surfaces. The chiral environment provided by the piperidine (B6355638) scaffold could enable the development of electrochemical or optical sensors capable of enantioselective recognition of other chiral molecules, which is critical in pharmaceutical analysis and environmental monitoring.

Functionalized Surfaces: Covalently attaching this compound to surfaces (e.g., silicon wafers, gold nanoparticles) can create chiral interfaces. These functionalized surfaces could be used to study enantioselective interactions at the molecular level or to direct the growth of chiral superstructures.

Material Type Role of this compound Potential Application
Chiral Polymers Monomeric unitChiral stationary phase for HPLC, chiroptical devices
Metal-Organic Frameworks Chiral ligand or strutEnantioselective catalysis, chiral separations, gas storage
Carbon Nanodots Surface functionalization agentRecyclable nano-catalyst, bio-imaging
Self-Assembled Monolayers Chiral surface modifierChiral sensors, enantioselective crystallization

Synergistic Approaches Combining this compound with Other Chiral Scaffolds for Enhanced Catalysis

Synergistic catalysis, where two or more distinct catalysts work in concert to promote a single transformation, represents a powerful strategy for achieving unprecedented levels of selectivity and reactivity. nih.gov Future research will likely focus on combining this compound with other chiral catalysts to tackle more challenging asymmetric reactions.

Promising synergistic strategies include:

Dual Organocatalysis: Combining this compound (a Brønsted base) with a chiral Brønsted acid (e.g., a phosphoric acid) could enable simultaneous activation of both the nucleophile and the electrophile in a reaction. This dual activation can lead to higher reaction rates and enantioselectivities than either catalyst could achieve alone.

Organocatalysis and Metal Catalysis: A powerful approach involves the synergistic combination of a chiral organocatalyst and a chiral transition metal complex. nih.gov For example, this compound could activate a nucleophile via enamine formation, while a chiral palladium or rhodium complex activates the electrophile. The stereochemical outcome would be determined by the matched or mismatched pairing of the two chiral catalysts, potentially allowing for access to all possible stereoisomers of the product.

Cooperative Catalysis with Achiral Scaffolds: Even pairing the chiral amine with an achiral catalyst can be beneficial. For instance, combining this compound with a simple Lewis acid could enhance the electrophilicity of a substrate, allowing the chiral amine to control the stereochemistry more effectively.

This multi-faceted approach to future research will ensure that this compound continues to be a relevant and impactful molecule in both academic and industrial chemistry.

Q & A

Q. How should researchers address conflicting data in enantiomer-specific activity studies?

  • Methodological Answer : Compare (R)- and (S)-enantiomers in parallel assays (e.g., binding, functional). If contradictions arise (e.g., higher potency but lower bioavailability), investigate stereoselective metabolism via chiral LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.